molecular formula C8H12F2O3 B12087861 2-Fluoroisobutyric anhydride

2-Fluoroisobutyric anhydride

Cat. No.: B12087861
M. Wt: 194.18 g/mol
InChI Key: MHDOQNDVZLYXGQ-UHFFFAOYSA-N
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Description

2-Fluoroisobutyric anhydride is an organic compound with the molecular formula C8H12F2O3. It is a derivative of 2-fluoroisobutyric acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoroisobutyric anhydride can be synthesized from 2-fluoroisobutyric acid. One common method involves the reaction of 2-fluoroisobutyric acid with oxalyl chloride to form 2-fluoroisobutyric acid chloride, which is then reacted with a dehydrating agent to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroisobutyric anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Alcohols: React with this compound to form esters.

    Amines: React to form amides.

    Water: Reacts to form carboxylic acids.

    Lithium Aluminum Hydride: Used for reduction reactions to form primary alcohols.

Major Products

    Esters: Formed from reactions with alcohols.

    Amides: Formed from reactions with amines.

    Carboxylic Acids: Formed from hydrolysis.

    Primary Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-Fluoroisobutyric anhydride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoroisobutyric anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the anhydride group is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and forming the final product .

Comparison with Similar Compounds

2-Fluoroisobutyric anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:

    Acetic Anhydride: Commonly used in the acetylation of alcohols and amines.

    Benzoic Anhydride: Used in the synthesis of benzoate esters and amides.

Similar Compounds

  • Acetic Anhydride
  • Benzoic Anhydride
  • Propionic Anhydride

This compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to other anhydrides.

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

(2-fluoro-2-methylpropanoyl) 2-fluoro-2-methylpropanoate

InChI

InChI=1S/C8H12F2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3

InChI Key

MHDOQNDVZLYXGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC(=O)C(C)(C)F)F

Origin of Product

United States

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